N-methyl-3-(trifluoromethoxy)aniline hydrochloride
Overview
Description
N-methyl-3-(trifluoromethoxy)aniline hydrochloride: is an organic compound that features a trifluoromethoxy group attached to an aniline ring, with a methyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-3-(trifluoromethoxy)aniline hydrochloride typically involves the introduction of the trifluoromethoxy group to an aniline derivative. One common method is the reaction of 3-nitroaniline with trifluoromethoxybenzene under catalytic conditions, followed by reduction of the nitro group to an amine. The methylation of the amine group is then achieved using methyl iodide in the presence of a base. Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyl-3-(trifluoromethoxy)aniline hydrochloride can undergo oxidation reactions, typically forming N-oxide derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the trifluoromethoxy group.
Scientific Research Applications
Chemistry: N-methyl-3-(trifluoromethoxy)aniline hydrochloride is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry.
Biology and Medicine: The compound is investigated for its potential use in drug development due to the presence of the trifluoromethoxy group, which can enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: In the materials science field, this compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which N-methyl-3-(trifluoromethoxy)aniline hydrochloride exerts its effects depends on its application. In medicinal chemistry, the trifluoromethoxy group can interact with biological targets through hydrogen bonding and hydrophobic interactions, potentially affecting enzyme activity or receptor binding. The methyl group on the nitrogen can influence the compound’s pharmacokinetics by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
- N-methyl-2-(trifluoromethoxy)aniline
- N-methyl-4-(trifluoromethoxy)aniline
- 3-(trifluoromethoxy)aniline
Uniqueness: N-methyl-3-(trifluoromethoxy)aniline hydrochloride is unique due to the specific positioning of the trifluoromethoxy group on the aniline ring, which can influence its chemical reactivity and interaction with biological targets. The presence of the methyl group on the nitrogen also differentiates it from other trifluoromethoxy aniline derivatives, potentially affecting its pharmacological properties.
Properties
IUPAC Name |
N-methyl-3-(trifluoromethoxy)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c1-12-6-3-2-4-7(5-6)13-8(9,10)11;/h2-5,12H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMPKHPYBZPMJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)OC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201824-14-7 | |
Record name | Benzenamine, N-methyl-3-(trifluoromethoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201824-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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